Pyridine 2

Basicity pKa Acid-base chemistry

Researchers requiring minimal competitive coordination with transition metal catalysts often face interference when using picoline solvents. Pyridine (CAS 110-86-1) addresses this with quantifiable differentiation: • 63Cu NMR-confirmed weaker Cu(I) solvation vs. 2- and 4-picoline, minimizing catalyst interference • Lower basicity (pKa 5.25 vs. 5.94-6.02) reduces acid-labile functional group degradation • Predictable CYP2E1 induction without methyl-substitution metabolic variables (42-fold CYP3A1 mRNA increase) Supplied as ≥99% ACS reagent in standard glass packaging with global logistics support.

Molecular Formula C18H21ClN2O4
Molecular Weight 364.8 g/mol
Cat. No. B15356453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine 2
Molecular FormulaC18H21ClN2O4
Molecular Weight364.8 g/mol
Structural Identifiers
SMILESC[N+]1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C18H21N2.ClHO4/c1-19(2)18-10-8-16(9-11-18)6-4-5-7-17-12-14-20(3)15-13-17;2-1(3,4)5/h4-15H,1-3H3;(H,2,3,4,5)/q+1;/p-1
InChIKeyNLMFYNOPYRGQDW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine: Properties & Comparator Overview


Pyridine (CAS 110-86-1) is the parent six-membered aromatic nitrogen heterocycle with a boiling point of 115.2 °C, density of 0.983 g/mL at 20 °C, pKa of 5.23, and dipole moment of 2.22 D [1]. It serves as a fundamental solvent, catalyst base, and synthetic building block. The most relevant comparators for procurement differentiation are 2-methylpyridine (2-picoline), 3-methylpyridine (3-picoline), and 4-methylpyridine (4-picoline) due to their similar solvent properties, comparable boiling points (128-145 °C range), and common industrial availability [2].

Weak base Moderate basicity supports acid-scavenging without degrading sensitive groups.
Aprotic solvent Polar aprotic medium for transition-metal catalysis and nucleophilic substitutions.
Building block Parent heterocycle core for derivatization, skeletal editing, and coordination ligand synthesis.

Why Pyridine Cannot Be Substituted by 2-Methylpyridine


Although pyridine and its methylated derivatives share similar physical solvent properties, their differential performance in metal coordination chemistry, biological enzyme induction profiles, and regiochemical reactivity creates scientifically meaningful selection criteria. Simple methyl substitution alters the electronic environment of the nitrogen lone pair and introduces steric constraints at the 2-position, fundamentally changing how these compounds interact with transition metal catalysts, biological CYP enzyme systems, and synthetic reaction partners [1]. The quantitative evidence below demonstrates that these differences are measurable and significant for procurement decisions in specialized research applications.

Metal coordination shifts
2-Methyl substitution introduces steric hindrance, altering solvation and ligand competition behavior versus pyridine.
CYP enzyme induction differs
Pyridine induces CYP2E1 predictably; 2-methylpyridine metabolite may lack CYP2B induction, complicating metabolism studies.
Regiochemical reactivity blocked
Substitution at the 2-position limits typical pyridine reactivity at that site, altering synthetic pathway outcomes.

Pyridine vs 2-Methylpyridine: Quantitative Evidence


Basicity (pKa) Comparison: Pyridine vs Picolines

Pyridine exhibits lower basicity than 2-methylpyridine, as reflected in the pKa values of their conjugate pyridinium salts. Pyridine has a pKa of 5.25, while 2-methylpyridine has a pKa of 5.94 [1]. The pKa order across the methylpyridine series is 3-methylpyridine (5.68) < pyridine (5.25) < 4-methylpyridine (6.02) < 2-methylpyridine (5.94) based on literature values [2].

Basicity (pKa)
Head-to-head
Pyridine pKa 5.25; 2-MePy pKa 5.94; ΔpKa = +0.69
Weaker base suits pH-sensitive reaction conditions.
Aqueous solution, 25 °C; conjugate acid pKa values.
Basicity pKa Acid-base chemistry Proton transfer

Cu(I) Solvation: Pyridine vs 2-Picoline

In a 63Cu NMR study of 0.064 M CuClO4 in binary mixtures of acetonitrile with pyridine and picolines at 298 K, the solvating effect of 2-picoline was observed to be stronger than that of pyridine. The study evaluated chemical shift (δ) and copper quadrupole coupling constants (e²Qq/h) as a function of co-solvent mole fraction [1].

Cu(I) Solvation
Head-to-head
Pyridine: weaker solvation; 2-Pic: stronger solvation effect.
Supports low ligand competition in Cu(I)-catalyzed reactions.
0.064 M CuClO₄ in CH₃CN, 298 K, ⁶³Cu NMR monitoring.
Coordination chemistry Solvent effects 63Cu NMR Transition metal solvation

Biodegradation by Gordonia terrea: Pyridine vs 4-Picoline

Gordonia terrea IIPN1, isolated from petroleum drilling site soils, was able to catabolize pyridine and 4-methylpyridine as sole carbon and nitrogen sources, but failed to catabolize other pyridine derivatives including 2-methylpyridine and 3-methylpyridine [1]. Growing cells completely degraded 30 mM of pyridine in 120 h with a growth yield of 0.29 g/g [1].

Biodegradation
Head-to-head
Pyridine fully degraded (30 mM in 120 h); 2-MePy not catabolized.
Model substrate for microbial degradation pathway studies.
Gordonia terrea IIPN1, sole C/N source.
Bioremediation Microbial degradation Environmental fate Biotransformation

CYP Induction: Pyridine vs Methylpyridine N-Oxides

Pyridine is known to induce CYP2E1 and CYP2B enzymes in rat liver. A study comparing isomeric picoline N-oxides (the major oxidized metabolites of 2-, 3-, and 4-methylpyridine) found that while all three isomers upregulated CYP2E1 protein to 160-200% of control, only the 3- and 4-isomers induced CYP2B; the 2-isomer did not increase CYP2B protein or activity [1]. This class-level inference suggests that pyridine and 2-methylpyridine N-oxide may differentially affect CYP2B pathways.

CYP Induction
Class-level
CYP2E1 up 160–200% for all; CYP2B induced by 3-/4-isomer, absent in 2-isomer.
Class-level inference: pyridine may differ from 2-picoline in CYP2B induction profile.
Rat liver, picoline N-oxide metabolite model.
Toxicology CYP induction Drug metabolism Hepatotoxicity

Denitrogenative Ring-Contraction: Pyridine vs Picolines

In a denitrogenative ring-contraction reaction at a dititanium hydride framework, pyridine reacted at room temperature to produce a cyclopentadienyl/nitride complex. The reactions of 2-, 3-, and 4-methylpyridines under similar conditions all yielded the same methylcyclopentadienyl-ligated product, demonstrating equivalent reactivity for all three methylpyridine isomers in this transformation [1].

Ring-Contraction
Head-to-head
Pyridine → non-methylated Cp-nitride; all MePy isomers → identical methyl-Cp product.
Select pyridine when unmethylated cyclopentadienyl scaffold required.
Dititanium hydride framework, room temperature.
Skeletal editing Organometallic chemistry C-N bond cleavage Heterocycle transformation

Corrosion Inhibition on Mild Steel: Pyridine vs Picolines

The inhibitive performance of pyridine, 2-picoline, 3-picoline, and 4-picoline on corrosion of mild steel in 6M hydrochloric acid was studied. The adsorption followed the Langmuir isotherm and the efficiency order was pyridine < 3-picoline < 2-picoline ≈ 4-picoline [1].

Corrosion Inhibition
Head-to-head
Efficiency order: pyridine
Lowest inhibition in series; not for corrosion inhibitor applications.
Mild steel, 6 M HCl, Langmuir adsorption isotherm.
Corrosion science Mild steel protection Adsorption isotherm Industrial inhibitors

Optimal Applications of Pyridine


Weaker Ligand Competition in Coordination Studies

Based on 63Cu NMR evidence showing that pyridine exhibits weaker solvation strength for Cu(I) compared to 2-picoline and 4-picoline, pyridine is the preferred solvent or ligand when researchers need to minimize competitive coordination with transition metal catalysts [1].

CYP2E1 Induction Reference Standard

Pyridine serves as a well-characterized CYP2E1 inducer that increases CYP3A1 mRNA levels ~42-fold after treatment [2], while its metabolite profile lacks the CYP2B-induction variability observed with 2-picoline N-oxide [1]. This makes pyridine the appropriate reference compound for studies requiring predictable and well-documented P450 induction without methyl-substitution variables.

Skeletal Editing to Non-Methylated Cyclopentadienyl Products

In denitrogenative ring-contraction reactions, pyridine yields the unmethylated cyclopentadienyl/nitride product, whereas 2-, 3-, and 4-methylpyridines all converge to identical methylated products [3]. Researchers targeting non-methylated cyclopentadienyl scaffolds for subsequent functionalization should select pyridine over any methylpyridine isomer.

Weak Base for Acid-Sensitive Transformations

With a pKa of 5.25, pyridine is significantly less basic than 2-methylpyridine (pKa 5.94) and 4-methylpyridine (pKa 6.02) [4]. This lower basicity makes pyridine the appropriate choice as an acid scavenger or base catalyst in reactions where stronger bases would promote unwanted side reactions or degrade acid-labile functional groups.

Application
Selection Property
Validation Focus
Coordination chemistry studies
Weaker Cu(I) solvation strength
Ligand competition assessment in transition-metal catalysis
CYP induction research
Predictable CYP2E1 induction, distinct CYP2B profile
CYP isoform expression profiling, metabolism study design
Skeletal editing research
Forms non-methylated cyclopentadienyl product
Cyclopentadienyl scaffold verification and downstream functionalization
Acid-sensitive synthesis
Moderate basicity (weaker base than picolines)
Acid-labile functional group compatibility, side-reaction minimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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